A long-acting potent progestogen structurally related to PROGESTERONE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1185)
Gestonorone caproate
CAS No.: 1253-28-7
Cat. No.: VC21352531
Molecular Formula: C26H38O4
Molecular Weight: 414.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1253-28-7 |
---|---|
Molecular Formula | C26H38O4 |
Molecular Weight | 414.6 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
Standard InChI | InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1 |
Standard InChI Key | XURCMZMFZXXQDJ-UKNJCJGYSA-N |
Isomeric SMILES | CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C |
SMILES | CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C |
Canonical SMILES | CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C |
Appearance | Off-White to Pale Beige Solid |
Melting Point | >104°C |
Basic Information and Nomenclature
Gestonorone caproate, also known as gestronol hexanoate or norhydroxyprogesterone caproate, is a progestin medication primarily used in the treatment of enlarged prostate and endometrial cancer. It has been marketed under the brand names Depostat and Primostat in various countries around the world . This synthetic progestogen is structurally related to progesterone but features specific modifications that enhance its pharmacological properties and clinical applications .
The compound is formally identified by its IUPAC name as 17-[(1-Oxohexyl)oxy]-19-norpregn-4-ene-3,20-dione, with additional alternative names including 17α-hydroxy-19-norprogesterone caproate and 17-hydroxy-19-norpregn-4-ene-3,20-dione hexanoate . The manufacturer's code for this compound was designated as SH-582 during its development phase . These nomenclature variants reflect the complex steroid structure and the specific modifications that contribute to its therapeutic effects.
Identification and Classification
Gestonorone caproate belongs to several pharmacological categories that define its clinical applications. It is classified as a progestogen, progestin, progestogen ester, and antigonadotropin . This classification situates it within a broader family of hormonal compounds used for various reproductive and endocrine conditions.
Table 1: Basic Identification Information of Gestonorone Caproate
Parameter | Details |
---|---|
Generic Name | Gestonorone caproate |
Trade Names | Depostat, Primostat |
Alternative Names | Gestronol hexanoate, Norhydroxyprogesterone caproate, 17α-Hydroxy-19-norprogesterone hexanoate |
CAS Number | 1253-28-7 |
Drug Class | Progestogen, Progestin, Progestogen ester, Antigonadotropin |
Manufacturer's Code | SH-582 |
Route of Administration | Intramuscular injection |
Chemical and Physical Properties
Gestonorone caproate possesses specific chemical and physical properties that influence its pharmacological behavior and pharmaceutical formulation. Understanding these properties is essential for appreciating its clinical applications and pharmacokinetic profile.
Structural and Molecular Characteristics
The molecular formula of gestonorone caproate is C₂₆H₃₈O₄, with a corresponding molar mass of 414.586 g/mol . This steroid-derived compound features a norprogesterone backbone with a hexanoate (caproate) ester group attached at the 17α position. The molecular structure combines elements that confer both hormonal activity and metabolic stability, contributing to its pharmacological profile.
The compound exists as a crystalline solid with distinct physical parameters that determine its pharmaceutical processing and stability. Its physical appearance is characterized as an off-white to pale beige crystalline solid that requires specific storage conditions to maintain its integrity .
Physicochemical Parameters
The physicochemical profile of gestonorone caproate includes several parameters that are relevant to its pharmaceutical formulation and biological behavior. It has a melting point range of 123-124°C and a specific optical rotation of +13° when measured in chloroform . These parameters serve as identity and purity markers for pharmaceutical quality control.
Additional physicochemical properties include a density of approximately 1.11 and an estimated boiling point of 453.43°C . The compound exhibits limited solubility in various organic solvents, including chloroform, ethyl acetate, and methanol, which influences its formulation strategies for clinical administration . A refractive index of approximately 1.4840 has been estimated for this compound .
Table 2: Physicochemical Properties of Gestonorone Caproate
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₈O₄ |
Molar Mass | 414.586 g/mol |
Physical State | Crystalline solid |
Color | Off-white to pale beige |
Melting Point | 123-124°C |
Boiling Point | 453.43°C (estimated) |
Density | 1.11 |
Specific Rotation | +13° (chloroform) |
Refractive Index | 1.4840 (estimated) |
Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol |
Storage Condition | Refrigeration recommended |
Pharmacology and Mechanism of Action
The therapeutic effects of gestonorone caproate derive from its specific interactions with hormone receptors and its influence on endocrine pathways. Its pharmacological profile explains both its clinical efficacy and its side effect profile.
Receptor Interactions
Gestonorone caproate functions primarily as a progestin, acting as an agonist of the progesterone receptor, which is the biological target of natural progestogens like progesterone . This receptor interaction forms the basis of its hormonal effects in various tissues. Importantly, gestonorone caproate has no other significant hormonal activity beyond its progestogenic effects, making it a relatively selective hormonal agent .
The compound's influence on hormonal pathways extends to its effects on androgen metabolism, which explains its application in prostate-related conditions. In vitro studies have demonstrated that gestonorone caproate impedes testosterone reduction while leaving the oxidation pathway unaffected . This selective inhibition of 5α-reduction products is observed even at low concentrations and increases progressively as the concentration of gestonorone caproate rises .
Endocrine Effects
As a long-acting potent progestogen, gestonorone caproate exerts systemic endocrine effects that account for both its therapeutic applications and side effect profile. Its progestogenic activity influences reproductive tissues, making it relevant for endometrial cancer treatment . Simultaneously, its effects on androgen pathways explain its application in benign prostatic hyperplasia, where it helps reduce prostate enlargement through hormonal mechanisms .
The compound's influence on glucose metabolism is reflected in its side effect of worsened glucose tolerance . Its impact on male sexual function is evident from clinical observations of decreased libido and development of impotency in treated patients, effects that are consistent with its hormonal mechanism of action .
Medical Uses and Clinical Applications
Gestonorone caproate has been utilized in several specific medical conditions where its progestogenic effects provide therapeutic benefits. Its clinical applications span both reproductive and non-reproductive conditions.
Prostatic Conditions
A primary clinical application of gestonorone caproate is in the treatment of benign prostatic hyperplasia (BPH) . This condition, characterized by non-malignant enlargement of the prostate gland, causes urinary symptoms that significantly impact quality of life. The progestogenic effects of gestonorone caproate help reduce prostate size and alleviate associated urinary symptoms through its influence on hormonal pathways involved in prostate growth and maintenance .
The intramuscular administration of gestonorone caproate at regular intervals provides a sustained hormonal effect that contributes to symptom relief in prostatic hyperplasia. This application leverages the compound's ability to modulate androgen metabolism, particularly its inhibition of testosterone reduction pathways that contribute to prostate enlargement .
Gynecological Applications
Gestonorone caproate has been utilized in the treatment of endometrial cancer, where its progestogenic effects counteract estrogen-driven proliferation of endometrial tissue . Endometrial cancer remains an important gynecological malignancy, and hormonal therapies represent a significant treatment approach, particularly in specific patient populations or disease stages.
Clinical Studies and Research Findings
Several clinical investigations have evaluated the efficacy and safety of gestonorone caproate in its indicated conditions. These studies provide evidence supporting its clinical applications and offer insights into its limitations and side effects.
Benign Prostatic Hyperplasia Studies
A significant clinical study conducted with 30 male patients suffering from benign prostatic hyperplasia evaluated the effectiveness of gestonorone caproate administered intramuscularly at a dose of 200 mg every 7 days over a period of 2 to 3 months . This investigation provided important insights into both objective and subjective improvements following treatment.
The study results demonstrated clear benefits in urinary function parameters, with 78% of the 28 patients who completed the study showing significant reduction in residual urine volume after therapy . Uroflometry measurements also revealed improvements in urinary flow rates, objectively documenting the clinical benefits of treatment . Furthermore, follow-up cystopanendoscopy performed after 6 months showed reduction in the degree of urethral lumen occlusion in at least 65% of patients (13 out of 20) who underwent this assessment . These findings were corroborated by improvements in urinary flow rates and uroflometrograms in the same patients, providing multiple lines of evidence for clinical efficacy.
Endometrial Cancer Research
Pharmacokinetics and Metabolism
Absorption and Distribution
Gestonorone caproate demonstrates markedly different bioavailability depending on the route of administration. When given orally, it exhibits low bioavailability, limiting its effectiveness through this route . In contrast, intramuscular (IM) administration results in high bioavailability, making this the preferred route for clinical use . The IM injection creates a depot from which the drug is slowly released into the systemic circulation, providing sustained hormonal effects.
Metabolism and Elimination
The metabolism of gestonorone caproate involves reduction at multiple positions within the steroid structure, specifically at the C5, C3, and C20 positions . This metabolic processing generates several metabolites, including 19-Norpregnanetriol and 19-Norpregnanediol-20-one . These metabolic pathways influence the compound's duration of action and systemic effects.
The elimination half-life of gestonorone caproate after intramuscular administration is approximately 7.5 ± 3.1 days, supporting a weekly dosing schedule in clinical practice . The drug demonstrates an extended duration of action of at least 21 days, which contributes to its clinical utility in conditions requiring sustained hormonal effects . The excretion pattern shows that 28% of the drug is eliminated through urine, while the majority (72%) is excreted in feces .
Table 4: Pharmacokinetic Parameters of Gestonorone Caproate
Parameter | Value |
---|---|
Bioavailability | Oral: Low, IM: High |
Metabolism | Reduction (at C5, C3, and C20 positions) |
Major Metabolites | 19-Norpregnanetriol, 19-Norpregnanediol-20-one |
Elimination Half-life | 7.5 ± 3.1 days (IM) |
Duration of Action | ≥21 days |
Excretion | Urine: 28%, Feces: 72% |
Historical Development and Current Status
The development and clinical utilization of gestonorone caproate span several decades, with changing patterns of use reflecting evolving therapeutic alternatives and market factors.
Discovery and Development
Gestonorone caproate was discovered in 1960 and subsequently introduced for medical use by 1973 . The preparation of this compound was described by Popper et al. in 1969, with earlier German patent literature dating back to 1960 . The development of this synthetic progestin represented part of broader research efforts to create steroid hormones with specific pharmacological profiles for targeted therapeutic applications.
Pharmacological studies of the compound were conducted by Junkmann in 1962, while metabolism investigations by Breuer and Lisboa were published in 1966 . These early investigations established the foundation for the clinical applications that would follow in subsequent decades.
Global Utilization and Current Availability
Currently, gestonorone caproate remains available in only a handful of countries, reflecting changes in treatment paradigms for its indicated conditions and possibly commercial factors affecting its continued production and distribution . This limited availability represents a common pattern for older hormonal agents as newer alternatives with potentially improved efficacy or side effect profiles emerge.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume